Renal Flare Reduction in High-Affinity SLE Patients: AbetiMus vs. Placebo
Among SLE patients with high-affinity antibodies to the LJP 394 DNA epitope, abetimus sodium reduced the number of renal flares by 67% and the need for high-dose corticosteroids/cyclophosphamide (HDCC) by 62% relative to placebo over 76 weeks . In the same high-affinity subpopulation, time to renal flare was significantly prolonged and time to HDCC initiation was extended . By contrast, the Phase III trial of rituximab in lupus nephritis (LUNAR) failed to demonstrate significant improvement in renal response rate .
| Evidence Dimension | Renal flare count reduction |
|---|---|
| Target Compound Data | 67% fewer renal flares (high-affinity subgroup, n=189) |
| Comparator Or Baseline | Placebo (0% reduction by definition) |
| Quantified Difference | 67 percentage-point reduction vs. placebo; rituximab (LUNAR) showed no significant renal response benefit |
| Conditions | 76-week, multicenter, randomized, double-blind, placebo-controlled trial (Arthritis Rheum 2003; 230 SLE patients with history of renal disease) |
Why This Matters
This is the strongest clinical efficacy signal for any anti-dsDNA-targeted tolerogen in a prospectively defined high-affinity SLE population, providing a precision-medicine rationale for procurement.
- [1] Alarcón-Segovia D, Tumlin JA, Furie RA, et al. LJP 394 for the prevention of renal flare in patients with systemic lupus erythematosus: results from a randomized, double-blind, placebo-controlled study. Arthritis Rheum. 2003;48(2):442-54. PMID: 12571854. View Source
- [2] Nature Reviews Nephrology. Lupus nephritis trials end in disappointment. Nature Rev Nephrol. 2009;5:303. LUNAR trial negative result. View Source
